3-(2-Methylphenoxy)propyl carbamimidothioate
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Overview
Description
3-(2-Methylphenoxy)propyl carbamimidothioate is a chemical compound that belongs to the class of carbamimidothioates. These compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The structure of this compound consists of a propyl chain attached to a carbamimidothioate group, with a 2-methylphenoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenoxy)propyl carbamimidothioate can be achieved through a one-pot reaction involving aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of a base such as triethylamine (Et3N) at room temperature . This method is efficient and does not require a catalyst, making it an attractive option for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process can be optimized by adjusting the concentration of reactants and the reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenoxy)propyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to a thiourea derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylphenoxy)propyl carbamimidothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenoxy)propyl carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
S-aryl carbamimidothioates: These compounds have similar structures but with different aryl substituents.
Thiourea derivatives: Compounds with a thiourea group instead of a carbamimidothioate group.
Aryl isothiocyanates: Compounds with an isothiocyanate group attached to an aryl ring.
Uniqueness
3-(2-Methylphenoxy)propyl carbamimidothioate is unique due to its specific 2-methylphenoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
793635-47-9 |
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Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-(2-methylphenoxy)propyl carbamimidothioate |
InChI |
InChI=1S/C11H16N2OS/c1-9-5-2-3-6-10(9)14-7-4-8-15-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H3,12,13) |
InChI Key |
JPXZGCICVNXAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCSC(=N)N |
Origin of Product |
United States |
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